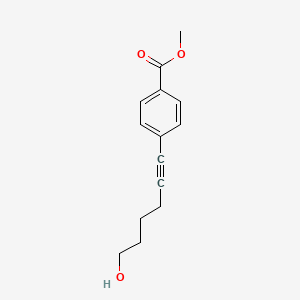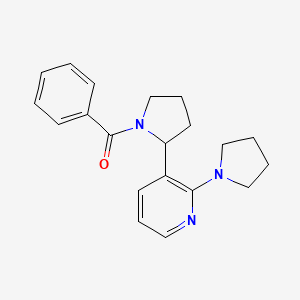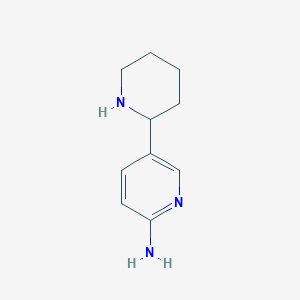
Methyl 4-(6-hydroxyhex-1-yn-1-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(6-hydroxyhex-1-yn-1-yl)benzoate is an organic compound with the molecular formula C14H16O3 and a molecular weight of 232.27 g/mol . This compound is a derivative of benzoic acid and contains a hydroxyhexynyl group attached to the benzene ring. It is used in various fields of scientific research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(6-hydroxyhex-1-yn-1-yl)benzoate typically involves the reaction of 4-bromomethylbenzoate with 6-hydroxyhex-1-yne under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to reflux, and the product is purified by column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(6-hydroxyhex-1-yn-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The triple bond in the hexynyl group can be reduced to a double or single bond.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(6-oxohex-1-yn-1-yl)benzoate.
Reduction: Formation of Methyl 4-(6-hydroxyhex-1-en-1-yl)benzoate or Methyl 4-(6-hydroxyhexyl)benzoate.
Substitution: Formation of amides or ethers depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-(6-hydroxyhex-1-yn-1-yl)benzoate is used in various scientific research applications, including:
Chemistry: As a reactant in organic synthesis for the preparation of complex molecules.
Biology: As a probe in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: As a potential precursor for the development of pharmaceutical compounds with therapeutic properties.
Industry: As an intermediate in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Methyl 4-(6-hydroxyhex-1-yn-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The hydroxyhexynyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can modulate various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-(4-hydroxybut-1-yn-1-yl)benzoate: Contains a shorter hydroxyalkynyl chain.
Methyl 4-(3-hydroxyprop-1-yn-1-yl)benzoate: Contains an even shorter hydroxyalkynyl chain
Uniqueness
Methyl 4-(6-hydroxyhex-1-yn-1-yl)benzoate is unique due to its longer hydroxyalkynyl chain, which provides distinct chemical properties and reactivity. This uniqueness makes it suitable for specific applications where longer chain lengths are required for optimal performance .
Propriétés
Formule moléculaire |
C14H16O3 |
|---|---|
Poids moléculaire |
232.27 g/mol |
Nom IUPAC |
methyl 4-(6-hydroxyhex-1-ynyl)benzoate |
InChI |
InChI=1S/C14H16O3/c1-17-14(16)13-9-7-12(8-10-13)6-4-2-3-5-11-15/h7-10,15H,2-3,5,11H2,1H3 |
Clé InChI |
YLAHUHXZVLMQJJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C#CCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile](/img/structure/B11817031.png)

![(3S)-1-[(3R)-3-Piperidinylcarbonyl]-3-piperidinecarboxylic acid](/img/structure/B11817047.png)


![4-(6-Nitrobenzo[d]oxazol-2-yl)aniline](/img/structure/B11817061.png)

![methyl 1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate](/img/structure/B11817072.png)
![Benzyl 5-oxo-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate](/img/structure/B11817073.png)

![(2S,3S)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid](/img/structure/B11817075.png)


![2-(4-Ethylphenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11817115.png)
